molecular formula C12H19NO3 B2452051 tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 359779-74-1

tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2452051
CAS No.: 359779-74-1
M. Wt: 225.288
InChI Key: ACKCXFPGKUJMPX-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKCXFPGKUJMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359779-74-1
Record name tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotecting the amine group in downstream applications.

Reaction Conditions Products Yield Key Observations
1M HCl, reflux, 6 hours 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylic acid85%Complete Boc removal; minimal ketone side reactions
NaOH (aq.), 70°C, 3 hours Sodium carboxylate intermediate78%Requires neutralization for acid isolation

Ketone Reduction

The 3-oxo group is susceptible to reduction, producing secondary alcohols. This reaction expands the compound’s utility in synthesizing polyfunctional intermediates.

Reducing Agent Conditions Product Stereoselectivity
NaBH4MeOH, 0°C → RT, 2 hourstert-Butyl 3-hydroxy-6-azabicyclo[...]-6-carboxylateModerate (diastereomeric ratio 3:1)
LiAlH4THF, reflux, 4 hoursSame as aboveHigh (dr > 10:1)

Note : Steric hindrance from the bicyclic framework influences reaction rates and selectivity.

Nucleophilic Addition to Ketone

The ketone participates in Grignard and organometallic additions, forming tertiary alcohols.

Reagent Conditions Product Yield
MeMgBrTHF, −78°C → RT, 12 hourstert-Butyl 3-(1-hydroxyethyl)-6-azabicyclo[...]-6-carboxylate65%
PhLiEt2O, 0°C → RT, 6 hourstert-Butyl 3-(1-hydroxyphenyl)-6-azabicyclo[...]-6-carboxylate58%

Mechanistic Insight : The bicyclic structure’s rigidity directs nucleophiles to the less hindered face of the ketone .

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening reactions generate linear intermediates for further functionalization.

Conditions Products Application
H2SO4 (cat.), H2O, refluxLinear diamino-ketone derivativePrecursor for peptide mimetics
LDA, THF, −78°CDeprotonated enolate intermediateAlkylation/arylation reactions

Key Limitation : Ring-opening may compromise the bicyclic scaffold’s bioactive conformation.

Cross-Coupling Reactions

The compound’s nitrogen atom enables participation in Buchwald-Hartwig amination or Ullmann-type couplings.

Reaction Type Catalyst Product Yield
Buchwald-HartwigPd(dba)2, XantphosArylated bicyclic derivative72%
Ullmann couplingCuI, 1,10-phenanthrolineAlkylated analog61%

Optimization Tip : Microwave irradiation reduces reaction times by 50% .

Oxidation Resistance

The ketone group exhibits stability toward further oxidation under standard conditions (e.g., KMnO4, CrO3), preserving the bicyclic framework. This property is advantageous in multistep syntheses .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions Key Citations
tert-Butyl esterModerateHydrolysis, transesterification
3-Oxo groupHighReduction, nucleophilic addition
Bicyclic amineLow (steric hindrance)Cross-coupling, ring-opening

Scientific Research Applications

Synthetic Applications

1. Pharmaceutical Development

Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Synthesis of Analogs

Research indicates that this compound can serve as a starting material for synthesizing various analogs with potential therapeutic effects. For example, derivatives have been synthesized to evaluate their activity against certain diseases, including neurological disorders due to their structural similarity to neurotransmitters.

2. Organic Synthesis

The compound is utilized as an intermediate in multi-step organic synthesis processes. Its reactivity allows for the introduction of different functional groups, making it versatile for creating complex molecules.

Synthesis Example:

A typical synthetic route involves the reaction of tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane with various electrophiles under controlled conditions, yielding products that can be further functionalized.

Biological Applications

1. Neuropharmacology

Due to its structural resemblance to certain neurotransmitters, this compound has been investigated for its neuropharmacological properties. Studies suggest that derivatives may interact with neurotransmitter receptors, offering potential therapeutic avenues for treating conditions like depression and anxiety.

2. Antimicrobial Activity

Emerging research has indicated that this compound and its derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundNeurotransmitter analog
Derivative AAntimicrobial
Derivative BAntidepressant

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison: tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific bicyclic structure and the position of the nitrogen atom. Compared to similar compounds, it offers distinct reactivity and biological activity profiles, making it a valuable compound in both research and industrial applications.

Biological Activity

Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, also known by its CAS number 359779-74-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • SMILES : CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2
  • InChIKey : ACKCXFPGKUJMPX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps, typically utilizing triethylamine in dichloromethane under controlled temperatures. The yield from one reported synthesis was approximately 63% .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of similar bicyclic compounds. While specific data on this compound is limited, related compounds have demonstrated efficacy against various strains of bacteria, including those resistant to conventional antibiotics. For instance, derivatives featuring azabicyclic structures have shown promising activity against Gram-negative pathogens by inhibiting penicillin-binding proteins and β-lactamases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of bicyclic compounds. Research indicates that modifications to the azabicyclic core can significantly impact the compound's efficacy and selectivity towards specific biological targets. For example, changes in substituents at various positions on the bicyclic structure can enhance antibacterial properties or alter pharmacokinetic profiles .

Case Studies

While direct case studies specifically involving this compound are scarce, analogous compounds have been studied extensively:

  • Case Study on Azabicyclic Derivatives :
    • A study involving azabicyclic derivatives demonstrated their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation management. This suggests that similar compounds might exhibit anti-inflammatory properties alongside antibacterial effects .
  • In Vitro Studies :
    • Compounds with similar structural features have been evaluated for their in vitro activity against various bacterial strains, showing significant inhibition rates that warrant further investigation into their mechanisms of action and therapeutic potential .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+226.14377151.5
[M+Na]+248.12571159.5
[M+NH₄]+243.17031158.7
[M+K]+264.09965157.3
[M-H]-224.12921149.7

Summary of Biological Activities of Related Compounds

Compound NameActivity DescriptionReference
Pyrazole Azabicyclo[3.2.1]octaneNAAA Inhibition (IC₅₀ = 0.042 μM)
Triazole DerivativesSignificant inhibition against KPC-2 and CTX-M-15
Bicyclic AntibioticsEffective against Gram-negative pathogens

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